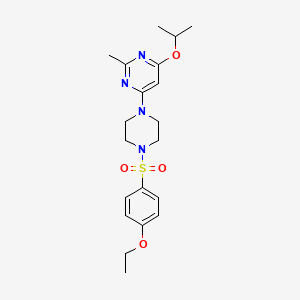

4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C20H28N4O4S and its molecular weight is 420.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of this compound are alpha-glucosidase and alpha-amylase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. Inhibiting these enzymes can help manage blood glucose levels, making this compound potentially useful in the treatment of diabetes .

Mode of Action

The compound interacts with its targets by binding to the active sites of alpha-glucosidase and alpha-amylase, inhibiting their activity . This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream .

Biochemical Pathways

By inhibiting alpha-glucosidase and alpha-amylase, the compound affects the carbohydrate digestion pathway . This results in a decrease in postprandial hyperglycemia, which is a condition characterized by high blood sugar levels after meals .

Result of Action

The inhibition of alpha-glucosidase and alpha-amylase by this compound leads to a reduction in postprandial hyperglycemia . This can help manage blood glucose levels in individuals with diabetes .

Actividad Biológica

The compound 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H28N4O3S with a molecular weight of approximately 400.53 g/mol. The structure features several functional groups, including a sulfonamide moiety, a piperazine ring, and a pyrimidine core, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzymes involved in inflammatory pathways, potentially inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation.

- Antimicrobial Activity : Similar derivatives have shown effectiveness against bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives containing piperazine and sulfonamide groups demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were reported to be comparable to established antibiotics, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 10 | S. aureus |

| Compound B | 15 | E. coli |

| Compound C | 5 | K. pneumoniae |

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit COX enzymes selectively. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages.

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.12 | 100 |

| Compound B | 0.15 | 80 |

Case Studies

- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their antibacterial properties. The results indicated that modifications to the ethoxy and isopropoxy groups enhanced activity against multi-drug resistant strains of bacteria.

- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory therapy.

Aplicaciones Científicas De Investigación

Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the development of compounds targeting the KEAP1-NRF2 pathway, which is crucial for cellular defense mechanisms against oxidative stress. The modification of 4-[(2,3-Dichlorophenyl)carbonyl]morpholine has been shown to enhance the selectivity and efficacy of inhibitors designed to modulate this pathway .

Anticonvulsant Activity

Research indicates that derivatives of 4-[(2,3-Dichlorophenyl)carbonyl]morpholine exhibit significant anticonvulsant properties. In a study evaluating various derivatives, some demonstrated protective effects against seizures in animal models, particularly in maximal electroshock and pentylenetetrazole tests . The structure-activity relationship (SAR) studies revealed that modifications to the morpholine ring can enhance activity against specific seizure types.

Covalent Inhibition Mechanism

The compound's ability to act as a covalent inhibitor is of particular interest. It selectively modifies cysteine residues in target proteins, leading to prolonged inhibition of their activity. This mechanism has implications for drug design aimed at diseases where protein misregulation occurs due to oxidative stress .

Synthesis and Evaluation

In one notable study, researchers synthesized several derivatives of 4-[(2,3-Dichlorophenyl)carbonyl]morpholine and evaluated their pharmacological profiles. The results indicated that specific modifications could yield compounds with enhanced bioactivity and reduced toxicity . The most promising candidate showed significant protection in seizure models without causing motor impairment.

Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on a series of morpholine derivatives, including 4-[(2,3-Dichlorophenyl)carbonyl]morpholine. This analysis provided insights into how variations in structure affect biological activity, leading to the identification of lead compounds for further development .

Data Tables

The following tables summarize key findings related to the applications and biological activities of 4-[(2,3-Dichlorophenyl)carbonyl]morpholine:

| Compound | Activity | Model Used | Dose (mg/kg) | Protection (%) |

|---|---|---|---|---|

| 24 | Anticonvulsant | MES Seizures | 100 | 100% at 0.25 h |

| 20 | Anticonvulsant | MES Seizures | 100 | 75% at 0.5 h |

| 19 | Anticonvulsant | MES Seizures | 100 | 25% at 4 h |

Propiedades

IUPAC Name |

4-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4S/c1-5-27-17-6-8-18(9-7-17)29(25,26)24-12-10-23(11-13-24)19-14-20(28-15(2)3)22-16(4)21-19/h6-9,14-15H,5,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISAXQWGTBTQHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.